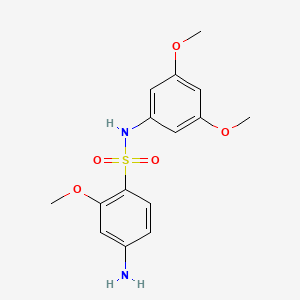
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide
説明
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its molecular formula is with a molecular weight of approximately 300.35 g/mol.
Antitumor Activity
Research has shown that this compound exhibits antitumor properties. A study conducted on mouse lymphoid leukemia indicated that while the compound showed some activity, it was not significantly effective as a carbonic anhydrase (CA) inhibitor .
Cardiovascular Effects
A notable area of investigation is the compound's effect on cardiovascular parameters. In vitro studies have demonstrated that derivatives of benzenesulfonamide, including this compound, can influence perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure in a time-dependent manner when compared to other derivatives . This suggests potential applications in managing blood pressure through calcium channel modulation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Calcium Channel Inhibition : The interaction with calcium channels has been proposed as a significant mechanism. Sulfonamides have been reported to act as calcium channel antagonists, which may lead to decreased vascular resistance and lower blood pressure .
- Binding Affinity : Studies indicate that 4-amino-substituted benzenesulfonamides exhibit higher binding affinities for various carbonic anhydrases (CA I, II, VI, etc.), which could contribute to their biological effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Limited activity against leukemia | |
| Cardiovascular | Decreased perfusion pressure | |
| Calcium Channel Inhibition | Modulation of vascular resistance |
Table 2: Binding Affinity for Carbonic Anhydrases
| Compound | CA Target | Binding Affinity (Kd) |
|---|---|---|
| This compound | CA I | Not specified |
| 4-substituted diazobenzenesulfonamides | CA I | 6 nM |
| N-aryl-β-alanine derivatives | CA XII | 1.85 µM |
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study assessing various sulfonamide derivatives for antitumor activity against mouse lymphoid leukemia, it was found that while some compounds showed promise, the specific activity of this compound was limited. This highlights the need for further optimization of its structure to enhance efficacy against cancer cells .
Case Study 2: Cardiovascular Impact Analysis
In another investigation focusing on cardiovascular effects, researchers evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance. The results indicated a significant reduction in coronary resistance compared to control conditions and other sulfonamides tested. This suggests potential therapeutic applications in hypertension management through calcium channel interactions .
特性
IUPAC Name |
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-20-12-7-11(8-13(9-12)21-2)17-23(18,19)15-5-4-10(16)6-14(15)22-3/h4-9,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYZRTXBXGRTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















